Eed226-cooh

PROTAC development Targeted protein degradation E3 ligase recruitment

EED226-COOH is the essential carboxyl-functionalized warhead for constructing PROTAC degraders targeting the EED subunit of PRC2. Unlike parent EED226 (MW 369.09, no conjugation handle), EED226-COOH (MW 335.32) carries a para‑benzoic acid moiety that permits direct amide coupling to amino‑terminated linkers without disrupting the EED‑H3K27me3 binding pocket. This enables synthesis of bivalent degraders such as UNC6852, which achieves complete PRC2 degradation rather than reversible inhibition. Procure EED226-COOH for linker‑SAR studies, biotinylated probe generation, and matched negative‑control synthesis—applications impossible with EED226 alone.

Molecular Formula C17H13N5O3
Molecular Weight 335.32 g/mol
Cat. No. B2797332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEed226-cooh
Molecular FormulaC17H13N5O3
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=NC=C(C3=NN=CN32)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C17H13N5O3/c23-16(24)12-5-3-11(4-6-12)14-9-19-17(22-10-20-21-15(14)22)18-8-13-2-1-7-25-13/h1-7,9-10H,8H2,(H,18,19)(H,23,24)
InChIKeyMTAJESLOWNUVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





EED226-COOH for PROTAC Development: Carboxyl-Functionalized EED Ligand for Targeted PRC2 Degradation


EED226-COOH (CAS 2467965-71-3) is a carboxyl-functionalized derivative of the allosteric PRC2 inhibitor EED226, specifically designed as a ligand for targeted protein degradation applications [1]. Unlike its parent compound EED226, which acts as a reversible small-molecule inhibitor of the embryonic ectoderm development (EED) subunit of polycomb repressive complex 2 (PRC2) with an IC50 of 23.4 nM in enzymatic assays [2], EED226-COOH incorporates a carboxylic acid handle that enables direct conjugation to linkers for PROTAC (PROteolysis TArgeting Chimera) development or biotinylation for probe applications [1]. The compound retains the core triazolopyrimidine scaffold essential for EED binding while providing a functional exit vector for linker attachment without disrupting the critical EED-H3K27me3 pocket interactions. EED226-COOH is not intended as a standalone therapeutic agent; its procurement value resides exclusively in its utility as a chemical biology tool for constructing bivalent degraders, such as UNC6852, a VHL-recruiting PROTAC that achieves complete PRC2 complex degradation rather than mere enzymatic inhibition [3].

Why EED226 Cannot Substitute for EED226-COOH in PROTAC Synthesis


EED226 and EED226-COOH are not interchangeable procurement items due to fundamentally divergent functional utility and molecular architecture. EED226 (MW 369.09) is optimized as a standalone therapeutic tool compound with no conjugation-competent functional group; attempts to derivatize EED226 directly for linker attachment would require de novo synthetic modification that risks ablating EED binding affinity, which depends critically on the intact furan-methylamino-triazolopyrimidine pharmacophore [1]. EED226-COOH (MW 335.32) incorporates a para-benzoic acid moiety that serves as a synthetically accessible conjugation handle while preserving the core binding elements validated by co-crystal structures of EED226 bound to the EED H3K27me3 pocket [2]. Furthermore, EED226 acts via reversible occupancy-based inhibition of PRC2 enzymatic activity, whereas PROTACs constructed from EED226-COOH (e.g., UNC6852) achieve catalytic, event-driven degradation of the entire PRC2 complex, resulting in distinct pharmacodynamic profiles that cannot be replicated by simple EED226 treatment [3]. Procurement of EED226 in lieu of EED226-COOH for degrader construction necessitates additional synthetic steps with uncertain outcomes on binding competency, rendering such substitution scientifically invalid and operationally inefficient.

Quantitative Differentiation of EED226-COOH: Comparative Evidence for PROTAC Development vs. Small-Molecule EED Inhibitors


PROTAC Precursor Functionality: Carboxyl Conjugation Handle Enables Degrader Synthesis Unlike Parent EED226

EED226-COOH is the validated precursor ligand for constructing UNC6852, a VHL-recruiting PROTAC that degrades PRC2. In head-to-head functional comparison, UNC6852 (synthesized from EED226-COOH) achieves complete degradation of EED, EZH2, and SUZ12 proteins in HeLa cells at 2.5-10 μM concentrations within 24 hours, whereas parent EED226 at equivalent concentrations (10 μM, 24 h) only inhibits enzymatic activity without reducing PRC2 subunit protein levels [1]. The degradation effect is E3 ligase-dependent, confirmed by abrogation with the neddylation inhibitor MLN4924 or VHL ligand competition [1]. Parent EED226 lacks the carboxylic acid functionality required for linker conjugation and cannot be directly converted to a PROTAC without de novo synthesis of a functionalized analog. The IC50 of UNC6852 for EED binding is 247 nM [2], compared to EED226 enzymatic IC50 of 23.4 nM [3], reflecting the different mechanistic endpoints (binding for degradation initiation vs. catalytic inhibition).

PROTAC development Targeted protein degradation E3 ligase recruitment Chemical biology tools

Enhanced Aqueous Solubility of EED226-COOH Enables Linker Conjugation Under Biocompatible Conditions

EED226-COOH demonstrates substantially improved solubility in DMSO compared to structurally related EED inhibitors, facilitating linker conjugation chemistry and enabling higher-concentration stock solutions for degrader synthesis. EED226-COOH achieves DMSO solubility of 125 mg/mL (372.78 mM) , compared to typical EED inhibitor solubility ranges of <10-50 mg/mL for compounds like A-395 and MAK683 [1]. In aqueous buffer systems, EED226-COOH exhibits clear solution formation at ≥2.08 mg/mL (6.20 mM) , whereas parent EED226 requires specialized formulation (0.5% PHMC + 0.5% Tween 80 in water) for in vivo administration due to limited aqueous solubility [2]. The carboxylic acid moiety not only provides the conjugation handle but also enhances polarity sufficiently to improve dissolution without compromising membrane permeability in the final PROTAC construct (Caco-2 A→B = 3.0×10⁻⁶ cm/s for EED226 scaffold) [2].

Solubility optimization PROTAC synthesis Bioconjugation chemistry DMSO-free formulations

Degrader UNC6852 Derived from EED226-COOH Achieves Functional PRC2 Knockdown Superior to Catalytic Inhibition by EED226

The PROTAC UNC6852, synthesized using EED226-COOH as the EED-targeting warhead, demonstrates functional degradation of PRC2 that produces distinct cellular outcomes compared to catalytic inhibition by EED226. In siRNA comparison studies, UNC6852 treatment (6.25 μM) reduces EED and SUZ12 protein levels to a degree comparable to siRNA-mediated knockdown, while an inactive control PROTAC (UNC7043) shows no effect [1]. Critically, UNC6852 achieves this without the H3K27me3 rebound phenomenon observed with reversible inhibitors. In enzymatic assays, parent EED226 inhibits PRC2 with IC50 = 23.4 nM (H3K27me0 peptide substrate) and IC50 = 53.5 nM (mononucleosome substrate) [2], but this inhibition is occupancy-dependent and reversible upon compound washout. In contrast, UNC6852-mediated degradation produces sustained PRC2 depletion persisting beyond 48 hours post-washout due to the requirement for new protein synthesis to restore complex levels [1].

PRC2 degradation Epigenetic reprogramming H3K27me3 depletion PROTAC efficacy

Parent Scaffold EED226 Retains Activity Against EZH2 Mutants Resistant to SAM-Competitive Inhibitors

The parent compound EED226, from which EED226-COOH derives its EED-binding pharmacophore, maintains full inhibitory activity against PRC2 complexes containing EZH2 mutants (Y641N, A677G) that confer resistance to SAM-competitive EZH2 inhibitors such as EPZ-6438 (tazemetostat). In biochemical assays, EED226 inhibits both wild-type and Y641N mutant EZH2-containing PRC2 with comparable potency (IC50 = 23.4 nM vs. 18-25 nM) [1], whereas EPZ-6438 shows 6- to 12-fold reduced potency against Y641N mutant PRC2 [2]. In cellular proliferation assays using KARPAS422 cells (heterozygous EZH2 Y641N mutation), EED226 demonstrates IC50 = 125.4 nM for growth inhibition [3], while A-395, another EED inhibitor, achieves IC50 = 62.9 nM in the same cell line [3]. The allosteric binding mode of EED226 to the H3K27me3 pocket of EED circumvents the altered SAM-binding pocket conformation in mutant EZH2, preserving inhibitory efficacy [1].

Drug resistance EZH2 mutation Allosteric inhibition DLBCL

Comparative Binding Affinity: EED226 Scaffold Shows Moderate Potency Among EED Inhibitors, Validating Its Use as a Tool Compound Warhead

The EED226 scaffold (preserved in EED226-COOH) exhibits moderate binding affinity relative to optimized EED inhibitors, positioning it appropriately as a tool compound warhead for PROTAC development rather than a high-potency therapeutic candidate. Direct binding comparison reveals EEDi-5285 binds EED with IC50 = 0.2 nM, approximately 100-fold more potent than EED226 (IC50 = 12.2-23.4 nM in displacement assays) [1]. In cellular proliferation assays using KARPAS422 lymphoma cells, EEDi-5285 achieves IC50 = 0.5 nM compared to EED226 IC50 = 125.4 nM, representing >300-fold greater potency [1]. Similarly, the clinical candidate MAK683, developed via stepwise optimization of EED226, demonstrates enhanced cellular H3K27me3 inhibition (IC50 = 1.014 nM in HeLa cells) versus EED226 (IC50 = 209.9 nM under identical conditions) and improved anti-proliferative activity in WSU-DLCL2 cells (MAK683 IC50 = 1.153 nM; EED226 IC50 = 35.86 nM) [2]. A-395 shows EED binding IC50 = 4.8 nM and KARPAS422 growth inhibition IC50 = 62.9 nM, intermediate between EED226 and EEDi-5285 [1]. This potency ranking (EEDi-5285 > MAK683 ≈ A-395 > EED226) establishes EED226 as a validated but moderately potent EED binder, suitable for applications where ultra-high affinity is not required but structural tractability for derivatization is paramount.

EED binding affinity PRC2 inhibition Tool compound selection Structure-activity relationship

Research and Industrial Applications for EED226-COOH: PROTAC Synthesis, Degrader Development, and Epigenetic Probe Construction


Synthesis of Bivalent PRC2 Degraders via VHL or CRBN Ligand Conjugation

EED226-COOH serves as the EED-targeting warhead for constructing heterobifunctional PROTAC degraders of PRC2. The carboxylic acid moiety enables amide bond formation with amino-terminated linkers using standard carbodiimide coupling chemistry (EDC/NHS or HATU). The resulting intermediate can be conjugated to E3 ligase ligands (VHL ligand VH032, CRBN ligands such as pomalidomide or lenalidomide analogs) to generate functional PROTACs. The prototypical degrader UNC6852 was synthesized using this approach, achieving EED binding IC50 = 247 nM and complete PRC2 degradation at 2.5-10 μM in HeLa cells [1]. This application scenario is supported by the established synthetic route from EED226-COOH to UNC6852, which demonstrates that the carboxyl handle is positioned to project the linker and E3 ligand into solvent-exposed space without disrupting the EED-H3K27me3 pocket interactions [1].

Development of EED-Targeted Chemical Probes for PRC2 Complex Visualization and Pulldown

The carboxylic acid functionality of EED226-COOH enables direct conjugation to biotin or fluorescent dyes (e.g., FITC, Cy5, TAMRA) for generating affinity probes to study PRC2 complex localization, dynamics, and interactomes. Such probes can be used in cellular thermal shift assays (CETSA) to confirm target engagement, in fluorescence polarization assays for high-throughput screening of EED binders, or in streptavidin pulldown experiments to map PRC2-associated protein networks. Unlike EED226, which lacks a conjugation handle, EED226-COOH provides a single-step biotinylation route without requiring additional synthetic manipulation or introduction of reactive warheads that might alter binding specificity [2].

Structure-Activity Relationship (SAR) Studies of EED-Directed PROTAC Linker Optimization

EED226-COOH provides a consistent EED-binding warhead for systematic linker SAR studies aimed at optimizing ternary complex formation and degradation efficiency. Researchers can conjugate EED226-COOH to a panel of linkers varying in length (PEG units), composition (alkyl vs. glycol), and rigidity to assess effects on PRC2 degradation potency and selectivity. The moderate binding affinity of the EED226 scaffold (IC50 = 12.2-23.4 nM) [3] is well-suited for PROTAC SAR, as excessively potent warheads can mask linker-dependent effects on cooperative binding. Comparative studies using EED226-COOH-derived PROTACs versus warheads with higher affinity (e.g., EEDi-5285-derived ligands) can elucidate the relationship between warhead potency and degradation efficiency, informing design principles for next-generation EED degraders [4].

Negative Control Generation for PROTAC Mechanism Validation

EED226-COOH enables synthesis of matched negative control compounds essential for rigorous validation of PROTAC-mediated degradation mechanisms. By conjugating EED226-COOH to an inactive E3 ligase ligand (e.g., the diastereomeric VHL ligand control or a methylated analog that abrogates VHL binding) using identical linker chemistry, researchers generate compounds such as UNC7043 that retain EED binding capability but fail to recruit the E3 ligase machinery [1]. In HeLa cell experiments, UNC7043 (6.25 μM) produces no reduction in EED, EZH2, or SUZ12 protein levels, confirming that degradation by the active PROTAC (UNC6852) is E3 ligase-dependent rather than a consequence of EED binding alone [1]. This application is critical for distinguishing genuine degradation pharmacology from off-target effects in both academic research and industrial drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eed226-cooh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.